Erdosteine - 105426-14-0

Erdosteine

Catalog Number: EVT-1168691
CAS Number: 105426-14-0
Molecular Formula: C8H11NO4S2
Molecular Weight: 249.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Erdosteine is a N-acyl-amino acid.
Erdosteine is a drug that causes a breakdown of mucus, also known as a mucolytic agent. It is a thiol derivative produced for the clinical management of chronic obstructive bronchitis, in addition to infective exacerbations of chronic bronchitis. This drug contains sulfhydryl groups which are released after erdosteine undergoes hepatic first pass metabolism. Three active metabolites result and possess mucolytic activity in addition to free radical scavenging activity. Erdosteine acts to control mucus production and control its viscosity while increasing mucociliary transport. It also combats the effects of free radicals resulting from cigarette smoke. Erdosteine has been shown to be safe and well tolerated in clinical trials. Erdosteine 300mg twice daily reduced cough (both frequency and severity) and sputum viscosity more quickly and more effectively than placebo and reduced the adhesivity of sputum more effectively than ambroxol 30mg twice daily. Co-administration of erdosteine and amoxicillin in patients with acute infective exacerbation of chronic bronchitis resulted in higher concentrations of the antibiotic in the sputum, leading to earlier and more pronounced amelioration of clinical symptoms compared with placebo. Erdosteine is associated with a low incidence of adverse events, most of which are gastrointestinal and generally mild.
Erdosteine is a homocysteine-derived thiol derivative with mucolytic and free radical scavenging properties. Erdosteine and its metabolites modulate mucus production and viscosity, by which facilitating mucociliary transport and improving expectoration. This agent also suppresses the chemical-induced cough reflex as well as protects lung tissues from damages caused by cigarette smoking mediated through free radicals scavenging.
Classification and Source

Erdosteine is classified as a mucolytic agent due to its ability to modify mucus properties and enhance clearance from the respiratory tract. It contains two blocked sulfhydryl groups that are released upon first-pass metabolism, resulting in three active metabolites that exhibit mucolytic and free radical scavenging activities . The compound was developed for therapeutic use in various respiratory conditions and has been available since 1995 in several countries .

Synthesis Analysis

The synthesis of erdosteine involves a multi-step process that begins with the reaction of D,L-homocysteine thiolactone hydrochloride with chloroacetyl chloride to form 3-chloroacetamido-2-oxo-tetrahydrothiophene. This intermediate is then reacted with thioglycolic acid to yield erdosteine. The entire synthesis process is conducted in a two-phase solution consisting of a basic aqueous phase and an organic solvent, typically at temperatures ranging from -10°C to 20°C for 2 to 3 hours . This method has been shown to produce high-purity erdosteine with minimal by-products compared to traditional methods.

Molecular Structure Analysis

The molecular formula of erdosteine is C₇H₁₃N₃O₃S₂. Its structure features a tetrahydrothiophene ring that contributes to its unique properties. Notably, the compound's two sulfhydryl groups are crucial for its biological activity, as they participate in redox reactions that enhance mucus clearance and exert antioxidant effects . The stereochemistry of the molecule plays a significant role in its pharmacological activity.

Chemical Reactions Analysis

Erdosteine undergoes various chemical reactions that are vital for its functionality. Key reactions include:

  • Oxidation: Erdosteine can be oxidized by agents such as potassium permanganate or ceric ammonium sulfate, leading to measurable changes in absorbance that facilitate quantification in analytical methods .
  • Interaction with Fluorescent Dyes: Erdosteine can quench the fluorescence of compounds like acriflavine through electrostatic interactions between the carboxylate group in erdosteine and the positively charged nitrogen in acriflavine, allowing for sensitive detection methods .
Mechanism of Action

Erdosteine exhibits its therapeutic effects primarily through three mechanisms:

  1. Mucolytic Activity: It breaks disulfide bonds in mucus glycoproteins, reducing viscosity and enhancing expectoration .
  2. Antioxidant Properties: The release of sulfhydryl groups allows erdosteine to scavenge free radicals generated during oxidative stress, particularly those induced by cigarette smoke .
  3. Anti-inflammatory Effects: Erdosteine reduces levels of pro-inflammatory mediators, thereby mitigating inflammation associated with chronic obstructive pulmonary disease .
Physical and Chemical Properties Analysis

Erdosteine possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 189.26 g/mol.
  • Solubility: It is soluble in water and organic solvents, which facilitates its formulation into various dosage forms.
  • Stability: Erdosteine is stable under normal storage conditions but should be protected from excessive heat and moisture.

These properties contribute to its effectiveness as a therapeutic agent.

Applications

Erdosteine is primarily used in clinical settings for treating chronic obstructive pulmonary disease and chronic bronchitis. Its applications include:

  • Symptom Relief: Clinical studies have demonstrated that erdosteine significantly reduces cough frequency and sputum viscosity compared to placebo treatments .
  • Enhancing Antibiotic Efficacy: Co-administration with antibiotics like amoxicillin has been shown to increase antibiotic concentrations in sputum, leading to improved clinical outcomes during acute exacerbations of bronchitis .
  • Quality Control: Recent advancements have led to the development of green analytical methods for the determination of erdosteine in bulk and dosage forms, enhancing its application in pharmaceutical quality control .
Introduction to Erdosteine: Pharmacological Profile and Historical Development

Chemical Structure and Physicochemical Properties

Erdosteine (chemical name: 2-[(2-Oxothiolan-3-yl)carbamoylmethylsulfanyl]acetic acid) possesses the molecular formula C~8~H~11~NO~4~S~2~ and a molecular weight of 249.31 g/mol. This organosulfur compound features a distinctive molecular architecture characterized by two blocked sulfur-containing functional groups: a thioether in the aliphatic side chain and a thiolactone ring (2-oxothiolane) [4] [8] [10].

The crystalline compound presents as a white to off-white powder with a melting point range of 156-160°C. It demonstrates limited aqueous solubility but dissolves readily in dimethyl sulfoxide (20 mg/mL) and exhibits moderate solubility in methanol and acetonitrile [8] [10]. The molecule contains a carboxylic acid group contributing to its acidity (pKa ≈ 3.71), influencing its ionization state under physiological conditions. Critically, the thiolactone ring remains stable under acidic conditions (such as the gastric environment) but undergoes pH-dependent hydrolysis in alkaline environments, a property fundamental to its prodrug design [4] [9].

The spatial arrangement of the two blocked sulfhydryl groups defines Erdosteine's prodrug characteristic. Unlike earlier thiol-based mucolytics such as N-acetylcysteine (NAC), Erdosteine lacks a free, reactive thiol (-SH) group in its native form. This structural configuration confers greater stability during absorption while facilitating targeted metabolic activation within the hepatic portal system [9].

Table 1: Key Physicochemical Properties of Erdosteine

PropertySpecificationSignificance
Molecular FormulaC~8~H~11~NO~4~S~2~Defines elemental composition and molecular weight (249.31 g/mol)
Sulfur Functional GroupsThioether, Thiolactone (blocked thiols)Prodrug design; Requires metabolic activation
Melting Point156-160°CIndicates purity and crystalline nature
SolubilityDMSO: 20 mg/mL; Limited in waterInfluences formulation and absorption characteristics
pKa~3.71 (carboxylic acid)Affects ionization and protein binding at physiological pH
StabilityStable in acid; Hydrolyzes in alkaline conditionsProdrug activation occurs post-absorption in alkaline milieu

Pharmacokinetics and Metabolic Pathways

Following oral administration, Erdosteine undergoes rapid gastrointestinal absorption, achieving peak plasma concentrations (C~max~) within 30-60 minutes (T~max~). Food intake does not significantly alter its absorption profile. The drug exhibits moderate plasma protein binding (approximately 65%) and distributes into various tissues, although detailed distribution studies in humans are limited [4].

The defining pharmacokinetic characteristic of Erdosteine is its extensive and rapid first-pass metabolism in the liver. This biotransformation involves the opening of the thiolactone ring, producing the pharmacologically active metabolite known as Metabolite I (Met I; chemical name: N-thiodiglycolyl-homocysteine). Met I contains a free sulfhydryl (-SH) group essential for therapeutic activity. Systemic exposure to Met I is approximately four-fold higher than to the parent Erdosteine compound [2] [4] [9].

The metabolism of Erdosteine follows linear kinetics across therapeutic doses (150-1200 mg). Elimination occurs primarily via renal excretion of metabolites, with an elimination half-life (t~½~) ranging between 1-3 hours for Erdosteine and approximately 1.6 hours for Met I. Notably, repeated dosing does not lead to accumulation or induce metabolic enzymes, supporting predictable pharmacokinetics during chronic therapy [4] [5].

Pharmacokinetic studies in elderly populations demonstrate profiles comparable to younger adults despite age-related physiological changes. Moderate renal impairment also does not significantly alter Erdosteine or Met I disposition, suggesting dose adjustments may be unnecessary in these populations, although severe renal or hepatic impairment requires further study [4].

Table 2: Key Pharmacokinetic Parameters of Erdosteine and Metabolite I

ParameterErdosteineMetabolite I (Active Metabolite)
AbsorptionRapid; T~max~: 30-60 minGenerated via first-pass metabolism
BioavailabilityHigh; Unaffected by food~4-fold higher exposure than parent drug
Protein Binding~65%Not fully characterized
MetabolismExtensive hepatic first-passActive metabolite formed via ring hydrolysis
Half-life (t~½~)1-3 hours~1.6 hours
EliminationRenal (primarily as metabolites)Renal
Special PopulationsSimilar profiles in elderly; Moderate renal impairment not clinically significant

Historical Evolution of Erdosteine as a Multimechanism Agent

Erdosteine was initially developed in Italy during the 1980s and introduced into clinical practice as a mucolytic agent targeting chronic bronchitis. Early pharmacological characterization focused on its ability to reduce mucus viscosity through the disruption of disulfide (-S-S-) bonds within mucin glycoproteins via its free thiol metabolite (Met I) [6] [7]. This mucolytic action, while beneficial, represented only a fraction of Erdosteine's therapeutic potential.

The 1990s and early 2000s witnessed a significant paradigm shift in understanding Erdosteine's pharmacology. Preclinical investigations revealed potent antioxidant properties. Met I demonstrated direct scavenging activity against reactive oxygen species (ROS) including hydrogen peroxide (H~2~O~2~) and hypochlorous acid (HOCl), with an affinity approaching 80% of endogenous glutathione. Furthermore, Erdosteine indirectly bolstered antioxidant defenses by elevating glutathione levels in plasma and bronchoalveolar lavage fluid, thereby mitigating oxidative tissue damage observed in conditions like COPD and smoker's lung [5] [9].

Concurrently, research elucidated significant anti-inflammatory effects. Erdosteine and Met I were shown to inhibit pro-inflammatory cytokine production (Tumor Necrosis Factor-alpha, Interleukin-1beta, Interleukin-6, Interleukin-8) in activated macrophages and respiratory epithelial cells. Crucially, mechanistic studies identified suppression of the nuclear factor-kappa B (NF-κB) pathway—a master regulator of inflammation—as a key action underlying these effects. Erdosteine also inhibited neutrophil influx into lungs and reduced apoptosis in bronchial epithelium during inflammatory insults [2] [9].

A pivotal expansion of Erdosteine's recognized mechanisms came with the discovery of its anti-adhesive properties against bacteria. Met I interacts with the disulfide bonds in bacterial pilin proteins, inducing conformational changes that impair fimbrial adhesion to respiratory epithelial cells. This action, demonstrable against pathogens including Staphylococcus aureus and Escherichia coli, synergizes with antibiotic therapies (e.g., amoxicillin, ciprofloxacin, clarithromycin). Erdosteine enhances antibiotic penetration through mucus and independently potentiates their anti-adhesive effects, improving clinical outcomes in respiratory infections [2] [4] [9].

The landmark RESTORE study (Reducing Exacerbations and Symptoms by Treatment with ORal Erdosteine in COPD) solidified Erdosteine's role as a multimechanism agent in a clinical setting. This large-scale, multinational trial demonstrated that long-term Erdosteine therapy (300 mg twice daily for 12 months) added to usual care significantly reduced the rate of acute exacerbations of COPD (AECOPDs) by approximately 19.4%, shortened exacerbation duration by 24.6%, and decreased hospitalization risk compared to placebo. Importantly, these benefits were independent of concomitant inhaled corticosteroid use or blood eosinophil count, distinguishing it from many other COPD therapies [4] [9]. This evidence, coupled with its multifaceted pharmacology, led to the recognition of Erdosteine beyond a simple mucolytic and its inclusion in international guidelines (like the GOLD strategy) for COPD management as an agent capable of modifying exacerbation risk [4] [7] [9].

Properties

CAS Number

105426-14-0

Product Name

Erdosteine

IUPAC Name

2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid

Molecular Formula

C8H11NO4S2

Molecular Weight

249.3 g/mol

InChI

InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)

InChI Key

QGFORSXNKQLDNO-UHFFFAOYSA-N

SMILES

C1CSC(=O)C1NC(=O)CSCC(=O)O

Synonyms

Dostein
Edirel
erdosteine
Esteclin
RV 144
RV-144
S-(2-(N-3-(2-oxo-tetrahydrothienyl)acetamido))thioglycolic acid
Vectrine

Canonical SMILES

C1CSC(=O)C1NC(=O)CSCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.